molecular formula C15H10ClF3O3 B6407003 3-(5-Chloro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid CAS No. 1261944-02-8

3-(5-Chloro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6407003
CAS No.: 1261944-02-8
M. Wt: 330.68 g/mol
InChI Key: BXGMYGQEHVPDDQ-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid is an organic compound with a complex structure that includes a chloro, methoxy, and trifluoromethyl group attached to a benzoic acid core

Preparation Methods

The synthesis of 3-(5-Chloro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxyphenylboronic acid and 3,5-dibromobenzoic acid.

    Suzuki Coupling Reaction: The first step involves a Suzuki coupling reaction between 5-chloro-2-methoxyphenylboronic acid and 3,5-dibromobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

    Trifluoromethylation: The intermediate product is then subjected to trifluoromethylation using a reagent like trifluoromethyl iodide (CF3I) in the presence of a copper catalyst.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3-(5-Chloro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.

    Substitution: The chloro and methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) to form various substituted derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Heck or Sonogashira coupling to form complex organic molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(5-Chloro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules for research and development.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets and pathways. The chloro, methoxy, and trifluoromethyl groups contribute to its reactivity and binding affinity to various enzymes and receptors. These interactions can lead to inhibition or activation of specific biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar compounds to 3-(5-Chloro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid include:

    5-Chloro-2-methoxyphenylacetic acid: This compound has a similar structure but lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-Chloro-5-methoxyphenylboronic acid: This compound contains a boronic acid group instead of the benzoic acid core, leading to different reactivity and applications.

    3-Bromo-5-chloro-2-methoxyphenylboronic acid:

Properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O3/c1-22-13-3-2-11(16)7-12(13)8-4-9(14(20)21)6-10(5-8)15(17,18)19/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGMYGQEHVPDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691118
Record name 5'-Chloro-2'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-02-8
Record name 5'-Chloro-2'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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